molecular formula C7H11FO3 B13154861 (1R,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid

(1R,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid

Cat. No.: B13154861
M. Wt: 162.16 g/mol
InChI Key: RXCJRJYNJDTAAW-HSUXUTPPSA-N
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Description

(1R,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a fluorine atom and a hydroxyl group on a cyclohexane ring, makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with cyclohexane derivatives.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Carboxylation: The carboxylic acid group is typically introduced via carboxylation reactions, using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the sequential reactions.

    Continuous Flow Systems: For more efficient and scalable production, continuous flow systems can be employed, allowing for better control over reaction conditions and product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group may be converted to a carbonyl group.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

(1R,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1R,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid exerts its effects involves:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways: It can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

    (1R,3R,4R)-3-chloro-4-hydroxycyclohexane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    (1R,3R,4R)-3-bromo-4-hydroxycyclohexane-1-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.

    (1R,3R,4R)-3-iodo-4-hydroxycyclohexane-1-carboxylic acid: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in (1R,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its halogenated counterparts.

Properties

Molecular Formula

C7H11FO3

Molecular Weight

162.16 g/mol

IUPAC Name

(1R,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H11FO3/c8-5-3-4(7(10)11)1-2-6(5)9/h4-6,9H,1-3H2,(H,10,11)/t4-,5-,6-/m1/s1

InChI Key

RXCJRJYNJDTAAW-HSUXUTPPSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C[C@@H]1C(=O)O)F)O

Canonical SMILES

C1CC(C(CC1C(=O)O)F)O

Origin of Product

United States

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